An In-depth Technical Guide to N-(4-bromo-3-methylphenyl)acetamide
An In-depth Technical Guide to N-(4-bromo-3-methylphenyl)acetamide
This guide provides a comprehensive technical overview of N-(4-bromo-3-methylphenyl)acetamide (CAS No. 90914-81-1), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the scientific rationale behind the methodologies.
Introduction and Strategic Importance
N-(4-bromo-3-methylphenyl)acetamide is a substituted acetanilide that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, offers multiple reaction sites for further chemical modifications. The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These characteristics make it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The strategic placement of the bromo and methyl substituents allows for the regioselective introduction of additional functionalities, which is a critical aspect in the design and synthesis of novel compounds.
Physicochemical and Thermophysical Properties
A thorough understanding of the physical and chemical properties of N-(4-bromo-3-methylphenyl)acetamide is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 90914-81-1 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 103-105 °C | Commercial Suppliers |
| Boiling Point (Predicted) | 350.7 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in water | [3] |
Synthesis of N-(4-bromo-3-methylphenyl)acetamide: A Proposed Protocol
Reaction Principle
The synthesis proceeds in two main steps:
-
Acetylation of 3-methylaniline (m-toluidine): The amino group of 3-methylaniline is highly activating and can lead to multiple brominations and oxidation side products. Therefore, it is first protected as an acetamide. This reduces the activating effect of the amino group and increases steric hindrance, favoring para-substitution.
-
Regioselective Bromination: The acetamido group is an ortho-, para-director. Due to the steric hindrance from the methyl group at the 3-position and the acetamido group itself, the electrophilic attack by bromine is most likely to occur at the less hindered para-position (position 4) relative to the acetamido group.
Proposed Experimental Protocol
Step 1: Synthesis of N-(3-methylphenyl)acetamide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.
-
Heat the reaction mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(3-methylphenyl)acetamide.
Step 2: Synthesis of N-(4-bromo-3-methylphenyl)acetamide
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the N-(3-methylphenyl)acetamide (14.9 g, 0.1 mol) obtained from the previous step in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetamide solution over a period of 30-45 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol or an ethanol-water mixture to afford pure N-(4-bromo-3-methylphenyl)acetamide.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(4-bromo-3-methylphenyl)acetamide. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 (br s) | Broad Singlet | 1H | N-H |
| ~7.4 (d) | Doublet | 1H | Ar-H (ortho to Br) |
| ~7.2 (d) | Doublet | 1H | Ar-H (ortho to NHAc) |
| ~7.0 (dd) | Doublet of Doublets | 1H | Ar-H (meta to NHAc) |
| 2.4 (s) | Singlet | 3H | Ar-CH₃ |
| 2.1 (s) | Singlet | 3H | COCH₃ |
¹³C NMR (Expected, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~138 | Ar-C (ipso to NHAc) |
| ~137 | Ar-C (ipso to CH₃) |
| ~132 | Ar-CH (ortho to Br) |
| ~128 | Ar-CH (ortho to NHAc) |
| ~125 | Ar-CH (meta to NHAc) |
| ~118 | Ar-C (ipso to Br) |
| ~24 | COCH₃ |
| ~23 | Ar-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1670 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~800 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry data for N-(4-bromo-3-methylphenyl)acetamide is available in the mzCloud database, showing the expected molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br)[4].
Applications in Research and Development
N-(4-bromo-3-methylphenyl)acetamide is a versatile intermediate, primarily utilized in the synthesis of more complex molecules. A notable recent application is in the development of novel antibacterial agents.
Synthesis of Pyrazine Carboxamide Derivatives
A 2024 study published in Molecules by MDPI describes the use of N-(4-bromo-3-methylphenyl)acetamide as a key reactant in the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives[5]. These compounds were subsequently subjected to Suzuki cross-coupling reactions to introduce various aryl groups, and the final products were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi[5]. This highlights the utility of the title compound as a scaffold for generating libraries of biologically active molecules.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific (Alfa Aesar) for CAS number 90914-81-1, the product, at the concentrations supplied, is not classified as hazardous[1]. However, as with all laboratory chemicals, standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
It is imperative to consult the full Safety Data Sheet before handling this compound.
Conclusion
N-(4-bromo-3-methylphenyl)acetamide is a strategically important chemical intermediate with well-defined physicochemical properties. While detailed synthetic and spectroscopic data in peer-reviewed literature is sparse, its synthesis via regioselective bromination of N-(3-methylphenyl)acetamide is a logical and feasible route. Its application as a building block in the synthesis of novel antibacterial agents underscores its relevance in modern drug discovery and development. Adherence to standard safety protocols is essential for its handling and use in a research and development setting.
References
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
Chemcasts. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
-
mzCloud. (2016, February 24). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]
